molecular formula C10H8ClNO2 B11892669 8-Hydroxyquinoline-5-carbaldehyde hydrochloride CAS No. 57434-87-4

8-Hydroxyquinoline-5-carbaldehyde hydrochloride

Cat. No.: B11892669
CAS No.: 57434-87-4
M. Wt: 209.63 g/mol
InChI Key: ZJONKYPLPDYTCQ-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-carbaldehyde hydrochloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates a quinoline ring fused with a phenol ring, with a hydroxyl group at position 8 and an aldehyde group at position 5. The hydrochloride form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-5-carbaldehyde hydrochloride typically involves the following steps:

    Starting Material: The process begins with 8-hydroxyquinoline.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is converted to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group at position 8 can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation can be achieved using bromine (Br2) in chloroform, while alkylation can be done using alkyl halides in the presence of a base.

Major Products:

    Oxidation: 8-Hydroxyquinoline-5-carboxylic acid.

    Reduction: 8-Hydroxyquinoline-5-methanol.

    Substitution: Various halogenated or alkylated derivatives of 8-hydroxyquinoline.

Scientific Research Applications

8-Hydroxyquinoline-5-carbaldehyde hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of dyes, pigments, and as a chelating agent for metal ions.

Mechanism of Action

The mechanism of action of 8-hydroxyquinoline-5-carbaldehyde hydrochloride involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, leading to antimicrobial and antifungal effects. In medicinal applications, the compound can inhibit enzymes and proteins involved in disease pathways, such as those in cancer and neurodegenerative diseases.

Comparison with Similar Compounds

    8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.

    5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.

    8-Hydroxyquinoline-5-sulfonic acid: A water-soluble derivative used in various industrial applications.

Uniqueness: 8-Hydroxyquinoline-5-carbaldehyde hydrochloride is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow for diverse chemical modifications and applications. Its hydrochloride form further enhances its solubility and stability, making it more versatile in research and industrial applications.

Properties

CAS No.

57434-87-4

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

8-hydroxyquinoline-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C10H7NO2.ClH/c12-6-7-3-4-9(13)10-8(7)2-1-5-11-10;/h1-6,13H;1H

InChI Key

ZJONKYPLPDYTCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C=O.Cl

Origin of Product

United States

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